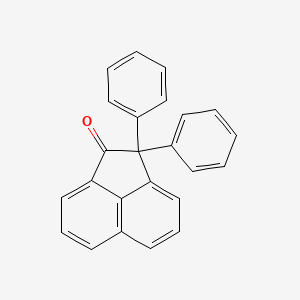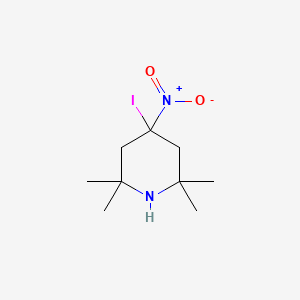![molecular formula C21H20N2O4 B14427405 1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione CAS No. 79413-03-9](/img/structure/B14427405.png)
1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione is a chemical compound known for its unique structure and properties. It is characterized by the presence of oxirane (epoxide) groups and an imidazolidine-2,4-dione core, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione derivatives with epoxide-containing reagents. One common method includes the deprotonation of imidazole using sodium hydride in tetrahydrofuran, followed by alkylation with an epoxide-containing compound . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable and reproducible synthesis routes, utilizing inexpensive reagents and efficient reaction conditions. The process may include continuous flow reactors to enhance the yield and purity of the product while minimizing waste and energy consumption .
化学反応の分析
Types of Reactions
1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the epoxide groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of new carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions include diols, alcohols, and substituted imidazolidine derivatives, which can be further utilized in various chemical and industrial applications .
科学的研究の応用
1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity with biological nucleophiles makes it useful in bioconjugation and labeling studies.
Industry: The compound is utilized in the production of epoxy resins, adhesives, and coatings due to its excellent mechanical and chemical properties
作用機序
The mechanism of action of 1,3-Bis[(oxiran-2-yl)methyl]-5,5-dip
特性
CAS番号 |
79413-03-9 |
|---|---|
分子式 |
C21H20N2O4 |
分子量 |
364.4 g/mol |
IUPAC名 |
1,3-bis(oxiran-2-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C21H20N2O4/c24-19-21(15-7-3-1-4-8-15,16-9-5-2-6-10-16)23(12-18-14-27-18)20(25)22(19)11-17-13-26-17/h1-10,17-18H,11-14H2 |
InChIキー |
UUMYJAHSGDZDAJ-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)CN2C(=O)C(N(C2=O)CC3CO3)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



silane](/img/structure/B14427335.png)
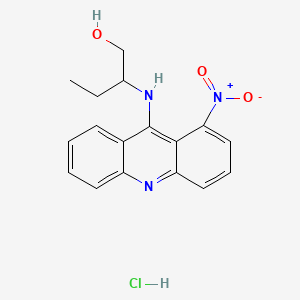
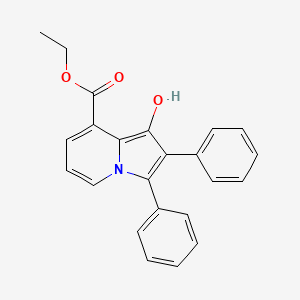
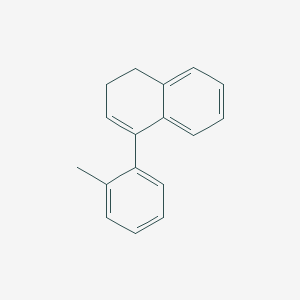

![Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B14427368.png)
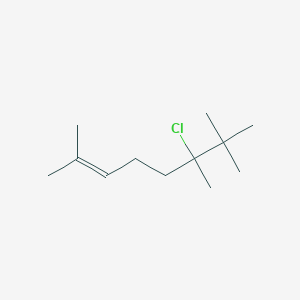
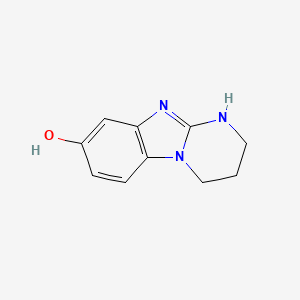
![N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14427381.png)
![N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine](/img/structure/B14427387.png)

